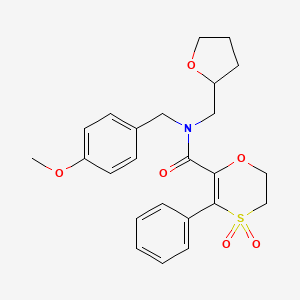
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbazole moiety linked to a picolinamide group, which imparts distinct chemical and biological properties.
準備方法
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide involves several key steps. One efficient method includes an asymmetric reductive amination directed by chiral (phenyl)ethylamines, resulting in high diastereoselectivity . The process typically involves the following steps:
Reductive Amination: The key step involves the reductive amination of a ketone intermediate with chiral amines, using catalysts such as Ru(II) complexes.
Industrial production methods may involve scaling up these reactions in large reactors, ensuring high yield and purity of the final product.
化学反応の分析
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the carbazole ring or the picolinamide group.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a treatment for human papillomavirus infections.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological outcomes.
類似化合物との比較
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide can be compared with other similar compounds, such as:
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound shares the carbazole core but lacks the picolinamide group.
1,2,3,4-tetrahydrocarbazole: Another related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of the carbazole and picolinamide moieties, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H16ClN3O |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c19-13-7-3-5-11-12-6-4-9-14(17(12)22-16(11)13)21-18(23)15-8-1-2-10-20-15/h1-3,5,7-8,10,14,22H,4,6,9H2,(H,21,23) |
InChIキー |
VKQZMWPMATVJTE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B12174133.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12174135.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12174136.png)




![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12174166.png)


![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12174196.png)
![5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12174202.png)
